

# Application of Gas Chromatography-Mass Spectrometry in Oil Fingerprinting: A Detailed Guide

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Compound of Interest		
Compound Name:	Petroleum	
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### Introduction

Oil fingerprinting is a critical forensic technique used to identify the source of **petroleum** products, particularly in the context of environmental contamination such as oil spills. Each crude oil possesses a unique chemical signature based on its geological origin and formation conditions. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely adopted analytical method for oil fingerprinting.[1][2] This technique allows for the separation, identification, and quantification of individual hydrocarbon compounds within a complex oil mixture. Of particular importance are biomarkers, which are complex organic compounds derived from once-living organisms that are resistant to degradation.[3][4] These "molecular fossils," such as hopanes and steranes, provide a robust fingerprint for source correlation.[1][3] [4][5]

This application note provides a detailed protocol for the application of GC-MS in oil fingerprinting, aimed at researchers, scientists, and professionals in environmental forensics and drug development.

# **Principle of the Method**

Oil fingerprinting by GC-MS involves the chromatographic separation of the complex hydrocarbon mixture, followed by mass spectrometric detection to identify and quantify specific marker compounds. The relative abundance of these markers, expressed as diagnostic ratios,



serves as a unique fingerprint for a given oil sample.[3] By comparing the diagnostic ratios of a spilled oil sample to those of potential source oils, a match can be established. The most commonly analyzed biomarkers are pentacyclic triterpanes (hopanes) and steranes, which are monitored using their characteristic mass fragments, m/z 191 and m/z 217, respectively.[1][6][7]

# **Data Presentation: Diagnostic Biomarker Ratios**

The quantitative data obtained from GC-MS analysis is typically presented as diagnostic ratios of specific biomarker compounds. These ratios are crucial for comparing different oil samples and are relatively unaffected by weathering processes. The following tables summarize key diagnostic ratios used in oil fingerprinting for determining source rock, depositional environment, and thermal maturity.

Table 1: Key Diagnostic Ratios of **Petroleum** Biomarkers for Source Identification



Ratio Name	Biomarkers Involved	Significance
Pristane/Phytane (Pr/Ph)	Pristane and Phytane	Indicates the redox conditions of the depositional environment.[4] Ratios > 3 suggest terrestrial input under oxic conditions, while ratios < 1 suggest anoxic, often marine carbonate or hypersaline environments.[8]
C29/C30 Hopane	$17\alpha(H)$ , $21\beta(H)$ - $30$ -norhopane and $17\alpha(H)$ , $21\beta(H)$ -hopane	Distinguishes between marine (ratio < 1) and terrigenous (ratio > 1) organic matter input.  [6]
Ts/(Ts + Tm)	18α(H)-22,29,30- Trisnorneohopane (Ts) and 17α(H)-22,29,30- Trisnorhopane (Tm)	An indicator of thermal maturity.[4] The ratio increases with increasing maturity as Tm is thermally less stable than Ts. [8]
Moretane/Hopane	$C_{30}$ $17\beta,21\alpha(H)$ -hopane (moretane) and $C_{30}$ $17\alpha,21\beta(H)$ -hopane	Indicates the level of thermal maturity. This ratio decreases as thermal maturity increases because moretane is less stable than hopane.[3]
Gammacerane Index	Gammacerane and C₃o Hopane	Indicates water column stratification and high salinity in the depositional environment. An elevated gammacerane index points to a stratified water column, often associated with hypersaline conditions.[3]
Diasterane/Sterane Ratio	Diasteranes and Regular Steranes	Indicates the lithology of the source rock. Higher ratios are associated with clay-rich



source rocks, while lower ratios are typical for carbonate source rocks.[9]

Table 2: Example GC-MS Instrument Parameters

Parameter	Setting
Gas Chromatograph	
Column	HP-5ms (30 m x 0.25 mm ID, 0.25 μm film thickness) or equivalent[2]
Carrier Gas	Helium, constant flow of 1.0 mL/min[2]
Injection Mode	Splitless, 1 μL injection volume[10]
Injector Temperature	290 °C
Oven Temperature Program	Initial temperature 40 °C, hold for 2 min; ramp to 300 °C at 4 °C/min; hold for 20 min.
Mass Spectrometer	
Ionization Mode	Electron Ionization (EI) at 70 eV
Mass Analyzer	Quadrupole
Acquisition Mode	Selected Ion Monitoring (SIM)[1][7]
Monitored Ions	m/z 191 (Hopanes), m/z 217 (Steranes)[1][6][7]
Source Temperature	230 °C
Quadrupole Temperature	150 °C

# **Experimental Protocols**

This section details the methodologies for sample preparation, GC-MS analysis, and data analysis for oil fingerprinting.

# **Sample Preparation**



Proper sample preparation is crucial to remove interfering substances and concentrate the analytes of interest.

- Materials:
  - Volatile organic solvents (e.g., dichloromethane, hexane)[11]
  - · Anhydrous sodium sulfate
  - Silica gel for column chromatography
  - Glass vials, pipettes, and syringes
  - Rotary evaporator
  - Centrifuge

#### Procedure:

- Sample Dissolution: Weigh approximately 10-20 mg of the oil sample into a glass vial and dissolve it in 1 mL of dichloromethane. For solid or highly viscous samples, gentle warming may be necessary.
- Water Removal: Add a small amount of anhydrous sodium sulfate to the vial to remove any residual water.
- Fractionation (Optional but Recommended): To isolate the saturated hydrocarbon fraction containing the biomarkers, perform column chromatography.
  - Prepare a small glass column packed with activated silica gel.
  - Apply the dissolved sample to the top of the column.
  - Elute the saturated fraction with hexane.
  - Elute the aromatic fraction with a mixture of hexane and dichloromethane.



- Concentration: Concentrate the saturated fraction to a final volume of approximately 1 mL using a gentle stream of nitrogen or a rotary evaporator.
- Filtration: Filter the final extract through a 0.45 μm syringe filter into a GC vial. [12]

## **GC-MS** Analysis

The prepared sample is now ready for injection into the GC-MS system.

- Instrumentation: A gas chromatograph coupled to a mass spectrometer.
- Procedure:
  - Instrument Setup: Configure the GC-MS system according to the parameters outlined in Table 2.
  - Calibration: Prepare a calibration standard containing known concentrations of relevant biomarkers (e.g., pristane, phytane, and a hopane standard) to verify instrument performance and retention times.
  - Sample Injection: Inject 1 μL of the prepared sample extract into the GC-MS.
  - Data Acquisition: Acquire data in Selected Ion Monitoring (SIM) mode, monitoring the characteristic ions for hopanes (m/z 191) and steranes (m/z 217).

### **Data Analysis**

The acquired data is processed to identify and quantify the target biomarkers and calculate the diagnostic ratios.

- Software: GC-MS data analysis software (e.g., ChemStation, MassHunter).
- Procedure:
  - Peak Identification: Identify the peaks of interest in the chromatograms based on their retention times and mass spectra, comparing them to the calibration standard and literature data.

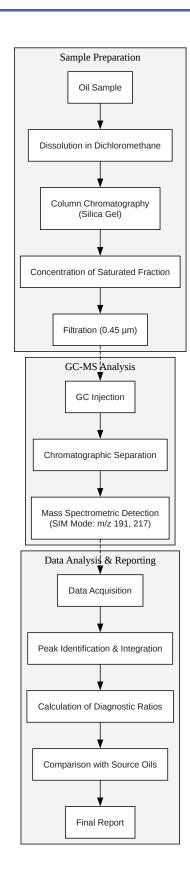


- Peak Integration: Integrate the peak areas or heights for each identified biomarker compound.
- Ratio Calculation: Calculate the diagnostic ratios using the integrated peak areas or heights as presented in Table 1.
- Comparison and Reporting: Compare the calculated diagnostic ratios of the unknown sample with those of the suspected source oils. A close match in the diagnostic ratios across multiple biomarker classes provides strong evidence for a common origin. The results should be compiled into a comprehensive report including the chromatograms, tables of diagnostic ratios, and a concluding statement on the source identification.

## **Visualization of Workflows and Relationships**

To better illustrate the processes involved in oil fingerprinting, the following diagrams have been generated using Graphviz.

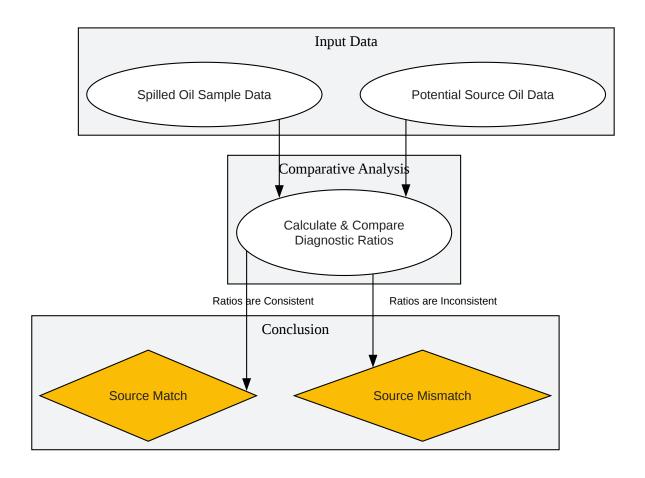




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Caption: Experimental workflow for oil fingerprinting using GC-MS.





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Caption: Logical relationship for source identification in oil fingerprinting.

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